![molecular formula C12H12N2O2 B1196866 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide CAS No. 29095-44-1](/img/structure/B1196866.png)
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
Overview
Description
Indole compounds, such as the one you mentioned, are commonly found in many natural and synthetic molecules with significant biological activity . They often play a crucial role in the field of medicinal chemistry due to their diverse pharmacological properties .
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be quite diverse, depending on the functional groups attached to the indole ring . The specific chemical reactions for this compound are not available in the sources I found.Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral effects against Coxsackie B4 virus .
Antimicrobial Properties
The synthesized compounds have been evaluated for antimicrobial activity:
- 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one showed low minimum inhibitory concentrations against Mycobacterium tuberculosis, Staphylococcus aureus, and Candida albicans .
- Functionalized indoles have also been investigated for their role in inhibiting biofilm formation by S. aureus .
Anti-HIV Activity
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: were screened for anti-HIV activity. Their effects against HIV-1 and HIV-2 strains were evaluated .
Other Potential Applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific changes resulting from these interactions would depend on the particular target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
One study suggests that similar compounds may have fast metabolism in vivo, which could impact their bioavailability .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound would have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(16)11(15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUGYEVWNQNDDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951697 | |
Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide | |
CAS RN |
29095-44-1 | |
Record name | N,N-Dimethyl-α-oxo-1H-indole-3-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29095-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029095441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC71955 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30951697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-α-oxo-1H-indole-3-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1H-INDOL-3-YL)-N,N-DIMETHYL-2-OXO-ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H7BWU2Q2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide exert its antidepressant-like effects?
A: While the exact mechanism of action is still under investigation, research suggests that 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide, along with several related halogenated derivatives (specifically those containing chlorine, bromine, or iodine at the 5-position of the indole ring), displays affinity for serotonin receptors 5-HT1A and 5-HT7. [] This interaction with serotonin receptors is believed to play a crucial role in its observed antidepressant-like activity in the mouse forced swim test. [] Further research is needed to fully elucidate the downstream effects of this interaction.
Q2: What is the significance of the bromine substituent in 2-(5-bromo-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide in the context of drug development?
A: The research highlights the unique role of bromine in exploring novel chemical space for drug discovery, particularly within the context of marine-inspired compounds. [] Bromine, being abundant in the marine environment, is a common element in marine natural products. Introducing bromine into the structure of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide can significantly impact its pharmacological properties. [] Specifically, the presence of bromine can influence the molecule's electrostatic interactions with its biological targets, potentially leading to enhanced binding affinity and altered activity. []
Q3: What is known about the structural characteristics of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide?
A: 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide (C12H12N2O2) features two carbonyl groups with a distinct orientation due to the influence of hydrogen bonding. [] This orientation is characterized by a specific torsion angle, differentiating it from similar compounds. [] This structural information, obtained through techniques like X-ray crystallography, is crucial for understanding the molecule's interactions with its biological targets and its physicochemical properties.
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